Lidocaine bicarbonate
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Overview
Description
Lidocaine bicarbonate is a compound formed by combining lidocaine, a widely used local anesthetic, with sodium bicarbonate. This combination is often used to buffer the acidic nature of lidocaine, making it less painful upon injection. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals to the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lidocaine is synthesized through a two-step process. The first step involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine . Sodium bicarbonate is added to lidocaine to buffer the solution, typically in a 10:1 ratio of lidocaine to sodium bicarbonate .
Industrial Production Methods
In industrial settings, lidocaine is produced in large quantities using the same synthetic route. The buffering process with sodium bicarbonate is often done in clinical hospital pharmacies to ensure the correct pH balance and to reduce costs associated with medical waste .
Chemical Reactions Analysis
Types of Reactions
Lidocaine bicarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis of lidocaine involves nucleophilic substitution reactions.
Acid-Base Reactions: The addition of sodium bicarbonate to lidocaine is an acid-base reaction that neutralizes the acidic nature of lidocaine.
Common Reagents and Conditions
Major Products
The major product of these reactions is lidocaine, which is then buffered with sodium bicarbonate to form this compound .
Scientific Research Applications
Lidocaine bicarbonate has a wide range of applications in scientific research:
Mechanism of Action
Lidocaine bicarbonate exerts its effects by inhibiting sodium ion channels in the neuronal cell membrane. This inhibition prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of nerve impulses . By blocking these channels, lidocaine effectively numbs the area where it is applied .
Comparison with Similar Compounds
Lidocaine bicarbonate is compared with other local anesthetics such as:
Bupivacaine: Known for its longer duration of action but higher potential for toxicity.
Mepivacaine: Similar to lidocaine but with a slightly longer duration of action.
Prilocaine: Often used in combination with lidocaine for topical anesthesia.
This compound is unique in its ability to provide rapid onset of anesthesia with minimal pain upon injection due to the buffering effect of sodium bicarbonate .
Properties
CAS No. |
856323-35-8 |
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Molecular Formula |
C15H24N2O4 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
carbonic acid;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O.CH2O3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2-1(3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,2,3,4) |
InChI Key |
QOKQKHSBEYXQLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=O)(O)O |
Origin of Product |
United States |
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